5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine
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Overview
Description
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine is a heterocyclic compound that features a triazine ring substituted with a sulfonylmethyl group and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-(methylsulfanyl)-1,2,4-triazine under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine undergoes various chemical reactions, including:
Substitution: The sulfonylmethyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like triethylamine or sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted triazines depending on the nucleophile used.
Scientific Research Applications
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine involves its interaction with molecular targets through its functional groups. The sulfonyl and methylsulfanyl groups can form interactions with enzymes and receptors, potentially inhibiting or modulating their activity. The triazine ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole
- 5-[(4-Methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole
- Ethyl 5-[(4-Methylphenyl)sulfonyl]-3-oxopentanoate
Uniqueness
5-{[(4-Methylphenyl)sulfonyl]methyl}-3-(methylsulfanyl)-1,2,4-triazine is unique due to the combination of its sulfonylmethyl and methylsulfanyl groups on the triazine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13N3O2S2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-[(4-methylphenyl)sulfonylmethyl]-3-methylsulfanyl-1,2,4-triazine |
InChI |
InChI=1S/C12H13N3O2S2/c1-9-3-5-11(6-4-9)19(16,17)8-10-7-13-15-12(14-10)18-2/h3-7H,8H2,1-2H3 |
InChI Key |
ZFBBTNYHXLEJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC2=CN=NC(=N2)SC |
Origin of Product |
United States |
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